rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride
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Overview
Description
rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction, using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Amino or alkoxy-substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
rac-(3R,4S)-3-chloro-4-(methylsulfanyl)pyrrolidine hydrochloride is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3S,4R)-3-chloro-4-methylsulfanylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNS.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNJUOXLMDGKQW-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNCC1Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CNC[C@@H]1Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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